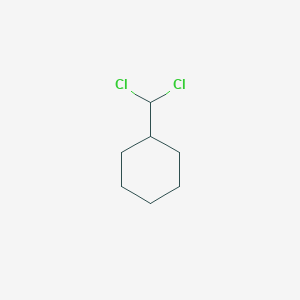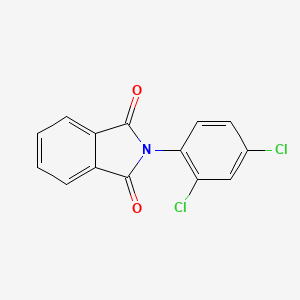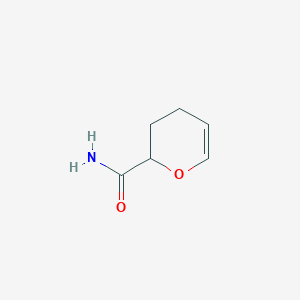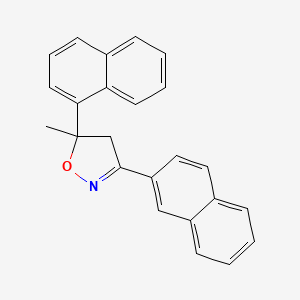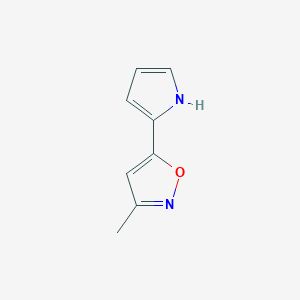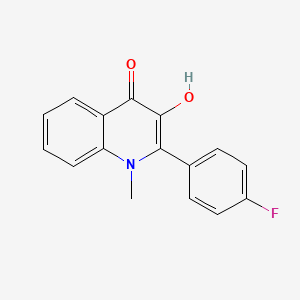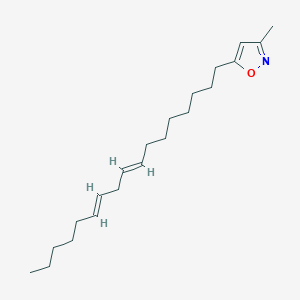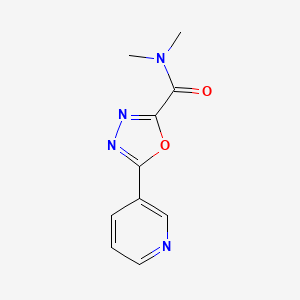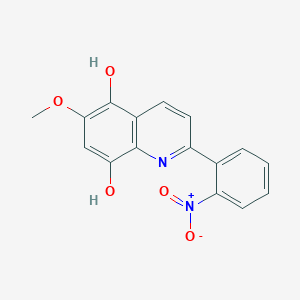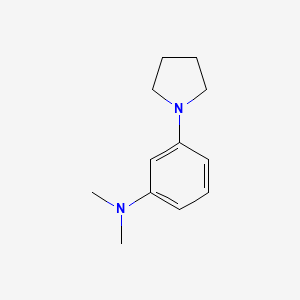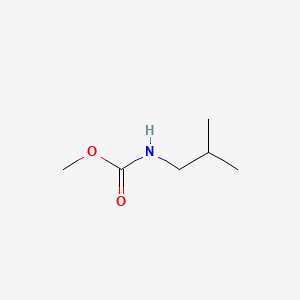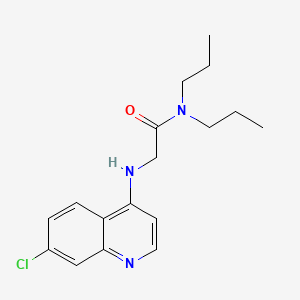
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- is a synthetic compound that belongs to the class of quinoline derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- typically involves the reaction of 7-chloro-4-quinolineamine with N,N-dipropylacetamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product .
化学反応の分析
Types of Reactions
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: The compound may be used in the development of new pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound may inhibit the polymerization of heme, thereby disrupting the parasite’s ability to detoxify heme and leading to its death . In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation through various molecular pathways .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities to Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl-.
Quinine: A natural alkaloid used in the treatment of malaria.
Uniqueness
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- is unique due to its specific structural modifications, which may confer distinct biological activities and improved efficacy compared to other quinoline derivatives .
特性
CAS番号 |
80008-09-9 |
|---|---|
分子式 |
C17H22ClN3O |
分子量 |
319.8 g/mol |
IUPAC名 |
2-[(7-chloroquinolin-4-yl)amino]-N,N-dipropylacetamide |
InChI |
InChI=1S/C17H22ClN3O/c1-3-9-21(10-4-2)17(22)12-20-15-7-8-19-16-11-13(18)5-6-14(15)16/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,19,20) |
InChIキー |
TZQXWVPSBBTKLR-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C(=O)CNC1=C2C=CC(=CC2=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




